molecular formula C8H15ClN4 B1424188 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride CAS No. 297171-80-3

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Cat. No.: B1424188
CAS No.: 297171-80-3
M. Wt: 202.68 g/mol
InChI Key: ZUPNLPWZBNAOSL-UHFFFAOYSA-N
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Description

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a piperidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with piperidine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

4-Methyl-4H-1,2,4-triazole+Piperidine+HCl4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride\text{4-Methyl-4H-1,2,4-triazole} + \text{Piperidine} + \text{HCl} \rightarrow \text{this compound} 4-Methyl-4H-1,2,4-triazole+Piperidine+HCl→4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazole or piperidine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce different functional groups onto the triazole or piperidine ring.

Scientific Research Applications

4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)methanol
  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
  • 4-(4-Methyl-4H-1,2,4-triazol-3-yl)thiol

Comparison: Compared to these similar compounds, 4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride is unique due to the presence of the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPNLPWZBNAOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697166
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297171-80-3
Record name 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Reactant of Route 2
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Reactant of Route 3
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Reactant of Route 4
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Reactant of Route 5
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride
Reactant of Route 6
4-(4-Methyl-4H-1,2,4-triazol-3-YL)piperidine hydrochloride

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